molecular formula C3H2FKO2 B598593 Potassium 2-fluoroacrylate CAS No. 116653-51-1

Potassium 2-fluoroacrylate

Cat. No.: B598593
CAS No.: 116653-51-1
M. Wt: 128.144
InChI Key: PVOGGFCAPHNPQR-UHFFFAOYSA-M
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Description

Potassium 2-fluoroacrylate is a valuable monomer in advanced polymer science, particularly for the development of cross-linked, insoluble polymer networks with specific ion-binding properties. Its primary researched application is in the pharmaceutical field as a key building block for patiromer, a non-absorbed potassium-binding polymer approved for the treatment of hyperkalemia (elevated serum potassium levels) . In this context, the polymerized form of 2-fluoroacrylate acts as a calcium-potassium cation exchange resin within the gastrointestinal tract . The resulting cross-linked polymer is engineered to selectively bind potassium ions, facilitating their removal from the body and thereby helping to manage a dangerous electrolyte imbalance, especially in patients with chronic kidney disease and those on specific drug regimens like RAAS inhibitors . Beyond biomedical applications, fluoroacrylate monomers are also investigated in materials science for the synthesis of specialty fluoropolymers . These materials are prized for their potential to exhibit low surface energy, chemical resistance, and tailored thermal properties, making them candidates for high-performance surface coatings and other functional materials . The presence of the fluorine atom on the acrylate backbone influences the reactivity and final properties of the resulting co-polymers, offering researchers a tool to fine-tune material characteristics for specific industrial and scientific applications .

Properties

CAS No.

116653-51-1

Molecular Formula

C3H2FKO2

Molecular Weight

128.144

IUPAC Name

potassium;2-fluoroprop-2-enoate

InChI

InChI=1S/C3H3FO2.K/c1-2(4)3(5)6;/h1H2,(H,5,6);/q;+1/p-1

InChI Key

PVOGGFCAPHNPQR-UHFFFAOYSA-M

SMILES

C=C(C(=O)[O-])F.[K+]

Synonyms

2-Propenoic acid, 2-fluoro-, potassiuM salt

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Potassium 2-fluoroacrylate C₃H₂FKO₂ 128.13 74893-46-2 (Na analog) Ionic salt; α-fluoro group enhances electrophilicity
Methyl 2-fluoroacrylate C₄H₅FO₂ 104.08 2343-89-7 Ester group (COOCH₃); volatile liquid
Ethyl 2-fluoroacrylate C₅H₇FO₂ 118.11 Not specified Larger ester chain (COOC₂H₅); higher lipophilicity
Sodium 2-fluoroacrylate C₃H₂FNaO₂ 112.04 74893-46-2 Ionic salt; lower molecular weight than K analog
Perfluorooctylethyl acrylate C₁₃H₉F₁₇O₂ 568.17 120719-67-7 Long perfluorinated chain; extreme hydrophobicity

Key Observations :

  • Fluorine substitution at the α-position is common, but counterions (K⁺ vs. Na⁺) and ester groups (methyl, ethyl) significantly alter solubility and reactivity.
  • Perfluorooctylethyl acrylate’s long fluorocarbon chain imparts unique surface properties, distinguishing it from simpler acrylates .

Physical and Chemical Properties

Compound Density (g/cm³) Boiling Point (°C) Flash Point (°C) Solubility
This compound Not available Not available Not available Reacts with water
Methyl 2-fluoroacrylate 1.057 75.9 (at 760 mmHg) 1.1 Soluble in organic solvents
Ethyl 2-fluoroacrylate Not available Not available Not available Likely similar to methyl ester
Sodium 2-fluoroacrylate Not available Not available Not available Hygroscopic; stored inert
Perfluorooctylethyl acrylate Not available >200 (estimated) Not available Insoluble in water

Key Observations :

  • Methyl 2-fluoroacrylate’s low boiling point and flash point make it highly flammable, requiring stringent safety protocols .
  • Ionic acrylates (K/Na salts) exhibit poor volatility but higher reactivity in polar solvents compared to ester derivatives .

This compound :

  • Used in polymerization reactions to introduce fluorine into polymers, enhancing thermal and chemical resistance. Ionic nature facilitates nucleophilic reactions .

Methyl 2-Fluoroacrylate :

  • Key intermediate in palladium-catalyzed cross-coupling reactions (e.g., enantioselective Csp³–Csp³ bond formation) .
  • Precursor for β-keto esters via reduction and acylation .

Ethyl 2-Fluoroacrylate :

  • Similar reactivity to methyl ester but with slower hydrolysis due to larger ester group; used in specialty coatings .

Perfluorooctylethyl Acrylate :

  • Forms superhydrophobic polymers for water-repellent coatings and anti-fouling surfaces .

Comparative Notes:

  • Fluorinated acrylates generally exhibit higher resistance to degradation than non-fluorinated analogs. However, perfluorinated compounds (e.g., perfluorooctylethyl acrylate) raise environmental concerns due to persistence .
  • Ruthenium-catalyzed metathesis of 2-fluoroacrylate derivatives yields tri-substituted fluoroalkenes, though isomerization remains a challenge .

Key Observations :

  • Ionic fluorinated acrylates (K/Na) require corrosion-resistant handling equipment .

Preparation Methods

Hydrolysis of α-Hydroxymethyl-α-Fluoromalonic Acid Esters

Early routes derived from malonic ester chemistry involve three stages:

  • Condensation : α-Fluoromalonic acid esters react with formaldehyde under basic conditions to form α-hydroxymethyl-α-fluoromalonic acid esters.

  • Decarboxylation : Thermal or acidic treatment eliminates CO₂, yielding 2-fluoroacrylic acid esters.

  • Saponification : The ester undergoes hydrolysis with potassium hydroxide to produce the potassium salt.

While conceptually straightforward, this method suffers from poor yields (35–45%) due to competing side reactions during decarboxylation. Additionally, formaldehyde’s carcinogenicity and the need for stoichiometric bases like DBU (1,8-diazabicycloundec-7-ene) raise safety and cost concerns.

Halogen Exchange from 2,2-Dihalopropionates

An alternative approach starts with 2,2-dibromopropionic acid esters, which undergo halogen exchange with KF in polar aprotic solvents (e.g., DMF). Subsequent elimination reactions with strong bases (e.g., NaH) generate 2-fluoroacrylate esters, which are hydrolyzed to the acid and neutralized. However, limited commercial availability of 2,2-dihalopropionates and the requirement for anhydrous conditions hinder scalability.

Modern Synthetic Approaches

Cyclopropanation-Hydrolysis-Oxidation Sequence

A breakthrough method described in EP3647304A1 employs a four-step sequence:

Step 1: Cyclopropanation

Vinyl ethers (e.g., vinyl methyl ether) react with dichloromonofluoromethane (CH₂ClF) in the presence of phase-transfer catalysts (e.g., tetrabutylammonium chloride) to form substituted cyclopropane intermediates:

CH₂=CH-O-R+CH₂ClFBase, 10–30°CCyclopropane derivative\text{CH₂=CH-O-R} + \text{CH₂ClF} \xrightarrow{\text{Base, 10–30°C}} \text{Cyclopropane derivative}

This step achieves 92% conversion efficiency under optimized conditions.

Step 2: Hydrolysis to 2-Fluoroacrylaldehyde

The cyclopropane intermediate undergoes acid-catalyzed hydrolysis (10% HCl, 70°C) to yield 2-fluoroacrylaldehyde:

Cyclopropane derivativeHCl, H₂OCH₂=CF-CHO\text{Cyclopropane derivative} \xrightarrow{\text{HCl, H₂O}} \text{CH₂=CF-CHO}

Step 3: Oxidation to 2-Fluoroacrylic Acid

Controlled oxidation with 30% H₂O₂ and tungstic acid catalyst converts the aldehyde to the carboxylic acid:

CH₂=CF-CHOH₂O₂, WO₃CH₂=CF-COOH\text{CH₂=CF-CHO} \xrightarrow{\text{H₂O₂, WO₃}} \text{CH₂=CF-COOH}

Yields exceed 85% with minimal overoxidation.

Step 4: Neutralization to Potassium Salt

The acid is treated with KOH in methanol at 30–40°C, followed by crystallization to isolate the potassium salt:

CH₂=CF-COOH+KOHCH₂=CF-COOK+H₂O\text{CH₂=CF-COOH} + \text{KOH} \rightarrow \text{CH₂=CF-COOK} + \text{H₂O}

Advantages :

  • Avoids toxic intermediates like 2-fluoroethyl acetate.

  • High atom economy (78% overall).

  • Scalable to multi-kilogram batches.

Suspension Polymerization Precursor Route

Patiromer’s commercial synthesis (PMC4976659) involves an indirect pathway:

  • Methyl 2-Fluoroacrylate Synthesis :
    Methyl α-fluoroacetate reacts with dimethyl oxalate and paraformaldehyde under basic conditions:

    CF₃COOCH₃+(COOCH₃)2+HCHONaHCH₂=CF-COOCH₃\text{CF₃COOCH₃} + (\text{COOCH₃})₂ + \text{HCHO} \xrightarrow{\text{NaH}} \text{CH₂=CF-COOCH₃}
  • Polymerization :
    Methyl 2-fluoroacrylate is copolymerized with divinylbenzene and 1,7-octadiene via suspension polymerization, forming spherical beads.

  • Hydrolysis to Potassium Salt :
    The polymer undergoes saponification with aqueous KOH, converting ester groups to carboxylate salts:

    Polymer-OCOCH₃+KOHPolymer-COOK+CH₃OH\text{Polymer-OCOCH₃} + \text{KOH} \rightarrow \text{Polymer-COOK} + \text{CH₃OH}

Key Data :

ParameterValue
Bead diameter100–150 μm
Hydrolysis efficiency98%
Potassium content8.2–8.6 mmol/g

Comparative Analysis of Methodologies

Yield and Efficiency

MethodOverall YieldKey Limitation
Malonic ester hydrolysis35–45%Low yields, toxic reagents
Cyclopropanation route78%Multi-step purification
Polymerization-hydrolysis89%Restricted to polymer forms

Industrial Applications and Case Studies

Patiromer Production

Relypsa’s patiromer synthesis employs the polymerization-hydrolysis method due to its reproducibility and bead size control. Each batch produces 500 kg of polymer, requiring 1.2 tons of potassium 2-fluoroacrylate precursor.

Optical Materials

Fluorinated acrylate polymers derived from this compound exhibit refractive indices of 1.42–1.45, making them suitable for optical waveguides .

Q & A

Q. What established synthesis methods are available for Potassium 2-fluoroacrylate, and how do reaction conditions influence yield?

this compound is typically synthesized via the neutralization of 2-fluoroacrylic acid with potassium hydroxide or through transesterification of alkyl 2-fluoroacrylates (e.g., methyl or tert-butyl derivatives) with potassium salts . Key parameters include temperature control (20–60°C), solvent selection (e.g., anhydrous THF or ethanol), and exclusion of moisture to prevent hydrolysis. Yield optimization requires monitoring pH and reaction time, as excessive base can degrade the fluorinated backbone .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): <sup>19</sup>F NMR identifies fluorine environments (δ −120 to −150 ppm for α-fluoroacrylates), while <sup>1</sup>H NMR resolves vinyl proton splitting patterns .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Detects volatile impurities (e.g., unreacted precursors) with column selection critical to avoid thermal decomposition .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms C=O (1720–1740 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

Q. How should researchers safely handle and store this compound to prevent degradation?

Store under inert gas (argon/nitrogen) at −20°C to inhibit polymerization. Use amber vials to block UV light, which can trigger radical reactions. Safety protocols include fume hood use for synthesis and PPE (gloves, goggles) due to potential skin/eye irritation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound’s reactivity studies (e.g., polymerization kinetics vs. stability)?

Contradictions often arise from varying experimental conditions (e.g., initiator concentration, oxygen levels). Mitigation strategies:

  • Controlled Environment: Use gloveboxes for oxygen-sensitive reactions .
  • Multi-Technique Validation: Combine differential scanning calorimetry (DSC) for polymerization exotherms with gel permeation chromatography (GPC) for molecular weight analysis .
  • Literature Benchmarking: Compare results against peer-reviewed studies on analogous fluorinated acrylates (e.g., methyl 2-fluoroacrylate) .

Q. What mechanistic insights exist for this compound’s role in copolymerization with fluorinated monomers?

The potassium counterion enhances solubility in polar solvents, facilitating radical copolymerization with monomers like vinylidene fluoride. Kinetic studies show the fluoroacrylate group increases chain rigidity and thermal stability. Advanced methodologies:

  • Electron Spin Resonance (ESR): Track radical intermediates during initiation .
  • Density Functional Theory (DFT): Model electronic effects of fluorine substitution on reactivity .

Q. How can environmental persistence studies of this compound be designed to address PFAS-like concerns?

Given structural similarities to perfluoroalkyl substances (PFAS), focus on:

  • Degradation Pathways: Hydrolysis/UV irradiation experiments with LC-MS/MS monitoring for perfluorinated byproducts .
  • Ecotoxicology Assays: Use Daphnia magna or zebrafish models to assess bioaccumulation .
  • Sampling Plans: Follow PFAS guidance for avoiding cross-contamination (e.g., PTFE-free equipment) .

Q. What strategies improve the reproducibility of this compound-based polymer syntheses?

  • Precision in Monomer Ratios: Use stoichiometric calculations adjusted for potassium’s ionic strength.
  • In Situ Characterization: Employ real-time FTIR or Raman spectroscopy to monitor conversion rates .
  • Batch-to-Batch Consistency: Document solvent lot numbers and humidity levels during synthesis .

Tables for Key Data

Table 1: Analytical Signatures of this compound

TechniqueKey Signals/ParametersReference
<sup>19</sup>F NMRδ −135 ppm (CF=CH2)
FTIR1725 cm⁻¹ (C=O), 1150 cm⁻¹ (C-F)
GC-MS Retention8.2 min (HP-5MS column)

Table 2: Environmental Testing Parameters for PFAS-like Behavior

ParameterRecommended MethodGuidance Source
Hydrolysis Half-lifepH 7, 25°C, LC-MS/MS monitoring
BioaccumulationDaphnia magna LC50 assay

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